molecular formula C20H22N2O2S B5346392 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide

1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide

Cat. No. B5346392
M. Wt: 354.5 g/mol
InChI Key: NAGCXSQDDIMYPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide, involves the formation of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which have been evaluated for their anti-acetylcholinesterase activity. The introduction of bulky moieties or phenyl groups at specific positions significantly enhances activity, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for increased activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their biological activity. Studies have shown that the introduction of specific groups on the nitrogen atom of the amide moieties in piperidine derivatives leads to enhanced anti-acetylcholinesterase activity. This suggests that the molecular structure, especially the positioning and nature of substituents, is critical for the compound's efficacy and selectivity (Sugimoto et al., 1992).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the reaction of aryl isocyanates with enamino ketones derived from piperidine leads to the formation of adducts with specific substituents, which can significantly affect their biological activities and chemical properties. The ability of these compounds to form an extended network of intramolecular and intermolecular hydrogen bonds showcases their reactivity and potential for various applications (Tsuge & Inaba, 1973).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling it .

Future Directions

Future research could focus on determining the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

1-(2-phenyl-2-phenylsulfanylacetyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c21-19(23)16-11-13-22(14-12-16)20(24)18(15-7-3-1-4-8-15)25-17-9-5-2-6-10-17/h1-10,16,18H,11-14H2,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGCXSQDDIMYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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